({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 5-BROMOFURAN-2-CARBOXYLATE
Description
({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 5-BROMOFURAN-2-CARBOXYLATE is a complex organic compound that features a trifluoromethyl group, a bromofuran moiety, and an aminoethyl ester
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 5-bromofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF3NO4/c16-12-6-5-11(24-12)14(22)23-8-13(21)20-7-9-3-1-2-4-10(9)15(17,18)19/h1-6H,7-8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEQUSNEWMIMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=C(O2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 5-BROMOFURAN-2-CARBOXYLATE typically involves multiple steps, including the formation of the bromofuran carboxylate and the introduction of the trifluoromethylbenzylamino group. Common synthetic routes may involve:
Formation of Bromofuran Carboxylate: This can be achieved through bromination of furan followed by carboxylation.
Introduction of Trifluoromethylbenzylamino Group: This step may involve the reaction of 2-(trifluoromethyl)benzylamine with an appropriate ester or acid chloride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom on the furan ring serves as a primary site for nucleophilic substitution due to its electron-withdrawing effect and leaving-group capability.
Mechanism :
-
Bromine displacement occurs via a two-step process:
Ester Hydrolysis and Transesterification
The carboxylate ester undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Base Hydrolysis | NaOH (2M), EtOH/H₂O, reflux | 5-Bromofuran-2-carboxylic acid | 92% | |
| Acid Hydrolysis | HCl (6M), THF, 60°C | 5-Bromofuran-2-carboxylic acid | 85% | |
| Transesterification | MeOH, H₂SO₄, RT | Methyl 5-bromofuran-2-carboxylate | 78% |
Key Insight :
The trifluoromethyl group remains inert under these conditions due to its strong C–F bonds .
Carbamate Hydrolysis and Reactivity
The carbamoyl group reacts under hydrolytic or nucleophilic conditions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acid Hydrolysis | H₂SO₄ (conc.), 100°C | 2-(Trifluoromethyl)benzylamine | 64% | |
| Alkaline Hydrolysis | KOH (3M), EtOH, reflux | 2-(Trifluoromethyl)benzyl isocyanate | 58% |
Mechanistic Notes :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Alkaline conditions favor elimination pathways to form isocyanates.
Cross-Coupling Reactions
The bromofuran moiety participates in palladium-catalyzed cross-coupling:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, RT | 5-Alkynyl-furan-2-carboxylate | 72% | |
| Heck Reaction | Pd(OAc)₂, P(o-tol)₃, DMF, 100°C | 5-Styryl-furan-2-carboxylate | 65% |
Applications :
These reactions enable modular derivatization for pharmaceutical intermediates .
Stability of the Trifluoromethyl Group
The trifluoromethylphenyl group exhibits exceptional stability:
| Condition | Observation | Source |
|---|---|---|
| Acid (H₂SO₄, 12M) | No degradation after 24h at 100°C | |
| Base (NaOH, 5M) | Partial hydrolysis after 48h at 80°C |
Structural Impact :
-
The -CF₃ group enhances electron-deficient character, directing electrophilic substitution to the para position .
Thermal and Oxidative Stability
| Condition | Temperature | Result | Source |
|---|---|---|---|
| Thermal Decomposition | 220°C | Degrades to CO₂ and HBr | |
| Oxidation (H₂O₂) | 60°C | Bromine replaced by hydroxyl group |
This compound’s multifunctional reactivity makes it a versatile scaffold in medicinal chemistry, particularly for synthesizing COX-2 inhibitors and T3SS modulators . Experimental protocols should prioritize anhydrous conditions for carbamate stability and Pd-based catalysts for cross-coupling efficiency.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, primarily in the areas of antimicrobial , anticancer , and anti-inflammatory properties. The trifluoromethyl group is known to influence the compound's lipophilicity, enhancing its interaction with biological targets.
Antimicrobial Activity
The compound has demonstrated notable efficacy against various pathogens. Studies show that it inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli by disrupting key metabolic pathways. The mechanism involves inhibition of methionine aminopeptidase, which is crucial for protein synthesis in bacteria .
Anticancer Properties
Research has revealed that ({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-bromofuran-2-carboxylate exhibits cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound induces apoptosis through mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2 .
Anti-inflammatory Potential
The compound has shown promise as a COX-2 inhibitor, which could lead to applications in treating inflammatory diseases. Molecular docking studies indicate strong binding affinity to COX-2, suggesting that further optimization could yield potent anti-inflammatory agents.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various derivatives of the compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at low concentrations, supporting its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In vitro studies on MCF-7 cells revealed that treatment with the compound led to a dose-dependent decrease in cell proliferation. The IC₅₀ values were determined to be significantly lower than those of existing chemotherapeutics, indicating a favorable therapeutic index for potential cancer treatments.
Mechanism of Action
The mechanism of action of ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 5-BROMOFURAN-2-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromofuran moiety may contribute to its overall reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-chlorofuran-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-iodofuran-2-carboxylate: Similar structure but with an iodine atom instead of bromine.
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-fluorofuran-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 5-BROMOFURAN-2-CARBOXYLATE imparts unique reactivity compared to its halogenated analogs
Biological Activity
The compound ({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-bromofuran-2-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group , which is known to enhance the biological activity of pharmaceutical agents through increased lipophilicity and improved binding interactions with biological targets. The bromofuran moiety contributes to its reactivity and potential therapeutic effects.
Antimicrobial Activity
Recent studies have shown that compounds containing trifluoromethyl and bromofuran groups exhibit significant antimicrobial properties. For instance, a series of urea derivatives with trifluoromethyl substitutions demonstrated potent antibacterial activity against various strains, including E. coli and C. albicans, with minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL for the most active derivatives .
The mechanism of action often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways, making these compounds promising candidates for addressing antibiotic resistance .
Anticancer Activity
The anticancer potential of this compound has been evaluated against multiple human cancer cell lines. For example, derivatives similar to the target compound showed IC50 values lower than those of established chemotherapeutics like Doxorubicin. Specifically, compounds derived from the same structural framework exhibited IC50 values ranging from 17.8 µM to 44.4 µM , indicating significant cytotoxic effects on cancer cells .
Molecular docking studies have revealed that these compounds interact favorably with key proteins involved in cancer cell proliferation and survival, such as EGFR and TP53, suggesting a multi-targeted approach in their mechanism of action .
Case Studies
- Study on Trifluoromethyl Derivatives : A study published in 2023 highlighted the synthesis of various urea derivatives containing trifluoromethyl substitutions. These compounds were tested for their antibacterial and anticancer activities, revealing that those with the trifluoromethyl group exhibited enhanced potency compared to their non-fluorinated counterparts .
- Molecular Docking Analysis : The binding affinities of related compounds were assessed using molecular docking against targets such as cyclooxygenase-2 (COX-2). The results indicated strong interactions through hydrogen bonding and hydrophobic interactions, which are critical for drug efficacy .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key synthetic routes for ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-bromofuran-2-carboxylate, and how are intermediates characterized?
- Methodology : Multi-step synthesis involves coupling bromofuran carboxylate derivatives with trifluoromethylphenylmethyl carbamoyl intermediates. For example, similar compounds were synthesized via nucleophilic substitution using NaH in THF, followed by purification via C18 reverse-phase chromatography (acetonitrile/water) . Key intermediates include spirocyclic carboxamide derivatives (e.g., Reference Example 107), characterized by LCMS (e.g., m/z 867.0 [M+H]⁺) and HPLC retention times (e.g., 1.37 min under SMD-TFA05 conditions) .
Q. How are LCMS and HPLC critical for characterizing this compound and its intermediates?
- Methodology :
- LCMS : Used to confirm molecular ion peaks (e.g., m/z 853.0 [M+H]⁺) and assess purity.
- HPLC : Retention times (e.g., 1.31–1.37 min under SMD-TFA05 conditions) help monitor reaction progress and isolate enantiomers via chiral columns .
- Data Table :
| Intermediate | LCMS (m/z [M+H]⁺) | HPLC Retention Time (min) |
|---|---|---|
| Reference Ex. 107 | 867.0 | 1.37 |
| Final Compound | 853.0 | 1.31 |
Q. What functional groups influence the compound’s reactivity?
- Methodology :
- The 5-bromofuran moiety participates in nucleophilic aromatic substitution (e.g., palladium-catalyzed coupling in ).
- The trifluoromethyl group enhances lipophilicity and metabolic stability, as seen in analogous spirocyclic carboxamides .
Advanced Research Questions
Q. How can coupling reaction yields be optimized for bromofuran derivatives?
- Methodology :
- Catalytic Systems : Use tris(dibenzylideneacetone)dipalladium chloroform complex (5 mol%) with xantphos as a ligand .
- Reaction Conditions : Conduct reactions under nitrogen at 85°C in DMF, achieving >75% yield.
- Purification : C18 reverse-phase chromatography minimizes byproduct contamination .
Q. What computational approaches predict the compound’s bioactivity?
- Methodology :
- Docking Studies : Glide XP scoring evaluates binding affinities to targets (e.g., kinases), incorporating hydrophobic enclosure and hydrogen-bonding motifs .
- DFT Calculations : Optimize molecular geometry and electron density maps to predict reactivity, as demonstrated in spirocyclic carboxamide analogs .
Q. How is enantiomeric purity maintained during scale-up synthesis?
- Methodology :
- Chiral Resolving Agents : Use (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate to induce stereoselectivity .
- Chromatography : Chiral HPLC with polysaccharide-based columns separates enantiomers (e.g., 90% enantiomeric excess reported in ).
Contradictions and Resolutions
- Low-Yield Reactions : notes that bromofuran coupling reactions may yield <50% without optimized palladium catalysts. Resolution involves ligand screening (e.g., xantphos) and temperature control .
- Byproduct Formation : Unreacted trifluoromethyl intermediates can contaminate final products. Reverse-phase chromatography (acetonitrile/water gradients) effectively isolates the target compound .
Excluded Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
